molecular formula C12H18N2O B14847546 2-Tert-butyl-3-cyclopropoxypyridin-4-amine

2-Tert-butyl-3-cyclopropoxypyridin-4-amine

Cat. No.: B14847546
M. Wt: 206.28 g/mol
InChI Key: NPMOUHZYBJYXOU-UHFFFAOYSA-N
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Description

2-Tert-butyl-3-cyclopropoxypyridin-4-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a tert-butyl group at the second position, a cyclopropoxy group at the third position, and an amine group at the fourth position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-3-cyclopropoxypyridin-4-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form the carbon-carbon bonds necessary for the pyridine ring . This reaction typically requires a palladium catalyst and a boron reagent under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-3-cyclopropoxypyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-Tert-butyl-3-cyclopropoxypyridin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Tert-butyl-3-cyclopropoxypyridin-4-amine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-3-cyclopropoxypyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring. The presence of both the tert-butyl and cyclopropoxy groups imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-tert-butyl-3-cyclopropyloxypyridin-4-amine

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11-10(15-8-4-5-8)9(13)6-7-14-11/h6-8H,4-5H2,1-3H3,(H2,13,14)

InChI Key

NPMOUHZYBJYXOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=CC(=C1OC2CC2)N

Origin of Product

United States

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